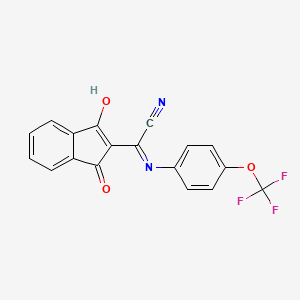

2-(1,3-Dioxoindan-2-ylidene)-2-((4-(trifluoromethoxy)phenyl)amino)ethanenitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

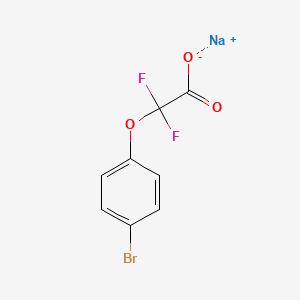

2-(1,3-Dioxoindan-2-ylidene)-2-((4-(trifluoromethoxy)phenyl)amino)ethanenitrile (hereafter referred to as 2-DTPE) is an organic compound with a wide range of applications in the scientific research field. It is a colorless solid that is soluble in organic solvents and is stable under normal conditions. 2-DTPE has been studied and used in various areas of research, including organic chemistry, biochemistry, and pharmacology. The compound has been used as a reagent for the synthesis of other compounds, as a substrate for enzyme-catalyzed reactions, and as a fluorescent probe for the detection of biomolecules.

Aplicaciones Científicas De Investigación

Heterocyclic Compound Synthesis

- The compound is used in the synthesis of various heterocyclic compounds, such as benzoxazoles and thiadiazoles, which are expected to possess biological activity (Abdelhamid, Baghos, & Halim, 2008).

Cycloaddition Reactions

- It reacts with glycine, valine, and α-amino acid esters through a Michael addition–elimination mechanism, leading to cycloaddition reactions (Grigg & Mongkolaussavaratana, 1988).

Multistep Chemical Reactions

- In multistep chemical reactions, it forms various compounds with N-arylisoindolines, showcasing its versatility in organic synthesis (Döpp et al., 2006).

Reactivity with N1,N2-diarylamidines

- It shows unique reactivity patterns when combined with N1,N2-diarylamidines, leading to the formation of different organic compounds (Dpp, Gomaa, Henkel, & El-Din, 1996).

Nucleophilic Intramolecular Cyclization

- The compound is involved in nucleophilic intramolecular cyclization reactions, enabling the synthesis of organic molecules with potential biological significance (Aksenov et al., 2022).

Photoremovable Protecting Groups

- It can be used in the creation of photoremovable protecting groups, an important aspect in organic synthesis and photochemistry (Literák, Hroudná, & Klán, 2008).

Crystal Structure Analysis

- The compound's derivatives have been analyzed for their crystal structures, contributing to the understanding of molecular conformations and interactions (Oezbey et al., 1995).

Cyanation Reagents

- It acts as a cyanation reagent in organic synthesis, aiding in the functionalization of molecules (Döpp, Jüschke, & Henkel, 2002).

Antioxidant and Anticancer Activity

- Derivatives of this compound have been studied for their antioxidant and anticancer activities, indicating its potential in medicinal chemistry (Tumosienė et al., 2020).

Organic Reaction Catalyst

- It has been used as a catalyst in various organic reactions, demonstrating its utility in synthetic chemistry (Anebouselvy & Ramachary, 2018).

Mesogenic Schiff Bases Synthesis

- The compound is key in synthesizing mesogenic Schiff bases, which are important for studying liquid crystalline behavior (Dubey et al., 2018).

Propiedades

IUPAC Name |

1-hydroxy-3-oxo-N-[4-(trifluoromethoxy)phenyl]indene-2-carboximidoyl cyanide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H9F3N2O3/c19-18(20,21)26-11-7-5-10(6-8-11)23-14(9-22)15-16(24)12-3-1-2-4-13(12)17(15)25/h1-8,24H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCQMCIGKRQSMLC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(C2=O)C(=NC3=CC=C(C=C3)OC(F)(F)F)C#N)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H9F3N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1,3-Dioxoindan-2-ylidene)-2-((4-(trifluoromethoxy)phenyl)amino)ethanenitrile | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{[2-(1-cyclohexenyl)ethyl]amino}-1-phenyl-2(1H)-pyrazinone](/img/structure/B3011843.png)

![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B3011847.png)

![N-(1,3-benzodioxol-5-yl)-2-[4-(1,3-benzodioxol-5-ylamino)quinazolin-2-yl]sulfanylbutanamide](/img/structure/B3011851.png)

![2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 2-(2,4-dichlorophenoxy)acetate](/img/structure/B3011856.png)

![N-[4-(morpholin-4-yl)phenyl]-3-(trifluoromethyl)benzamide](/img/structure/B3011857.png)

![N-(2-methoxyethyl)-1-(3-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B3011859.png)